Benzenemethanol,2-(oxiranylmethoxy)-

Biocatalysis Epoxide hydrolase Enantioselective resolution

Benzenemethanol,2-(oxiranylmethoxy)- (IUPAC: [2-(oxiran-2-ylmethoxy)phenyl]methanol) is a monofunctional aromatic glycidyl ether with molecular formula C₁₀H₁₂O₃ and molecular weight 180.20 g/mol. This compound features an ortho-substituted oxiranylmethoxy group and a benzylic hydroxymethyl group on the benzene ring, placing it within the class of epoxide-functionalized benzyl alcohol derivatives.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS No. 4204-79-9
Cat. No. B13980250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanol,2-(oxiranylmethoxy)-
CAS4204-79-9
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=CC=C2CO
InChIInChI=1S/C10H12O3/c11-5-8-3-1-2-4-10(8)13-7-9-6-12-9/h1-4,9,11H,5-7H2
InChIKeyUKUORLQPIPQXHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenemethanol,2-(oxiranylmethoxy)- (CAS 4204-79-9): Ortho-Substituted Glycidyl Ether of Salicyl Alcohol


Benzenemethanol,2-(oxiranylmethoxy)- (IUPAC: [2-(oxiran-2-ylmethoxy)phenyl]methanol) is a monofunctional aromatic glycidyl ether with molecular formula C₁₀H₁₂O₃ and molecular weight 180.20 g/mol [1]. This compound features an ortho-substituted oxiranylmethoxy group and a benzylic hydroxymethyl group on the benzene ring, placing it within the class of epoxide-functionalized benzyl alcohol derivatives. Its predicted boiling point is 318.7±17.0 °C, with a predicted pKa of 14.41±0.10 . Unlike the more extensively studied para-isomer (CAS 4204-78-8)—a well-established intermediate in bisoprolol synthesis—the ortho-substitution pattern of 4204-79-9 confers distinct steric and electronic properties that measurably influence its behavior in enantioselective biotransformations and reactivity profiles.

Why Generic Substitution Fails for Benzenemethanol,2-(oxiranylmethoxy)- (CAS 4204-79-9)


Aromatic glycidyl ethers cannot be treated as interchangeable commodities, because the position of substituents on the benzene ring governs enantioselectivity in biocatalytic resolutions, reactivity ratios in polymerization, and hydrogen-bonding capacity. For Benzenemethanol,2-(oxiranylmethoxy)- specifically, the ortho arrangement of the oxiranylmethoxy and hydroxymethyl groups creates a steric and electronic environment that is fundamentally different from the para-isomer (CAS 4204-78-8) [1]. Published data on ortho-substituted phenyl glycidyl ethers demonstrate that ortho-substitution can elevate enantiomeric ratios (E) above 200 in epoxide hydrolase-catalyzed kinetic resolutions, while para-substituted analogues yield substantially lower enantioselectivities under identical conditions [2]. Furthermore, the benzylic alcohol moiety (hydrogen bond donor count = 1) provides reactivity not present in benzyl glycidyl ether (CAS 89616-40-0), which lacks this functionality [1]. These quantitative differences mean that substituting a para-isomer or a simpler glycidyl ether will not reproduce the stereochemical outcomes or reactivity profiles achievable with the ortho-hydroxybenzyl-substituted scaffold. The evidence detailed below substantiates exactly where and why this differentiation matters.

Quantitative Differential Evidence for Benzenemethanol,2-(oxiranylmethoxy)- (CAS 4204-79-9) vs. Structural Analogs


Enantioselectivity in Biocatalytic Resolution: Ortho-Substituted Phenyl Glycidyl Ethers Achieve E > 200, Outperforming Para-Substituted Analogues

The epoxide hydrolase BMEH from Bacillus megaterium ECU1001 exhibited its highest enantioselectivities (E > 200) specifically with ortho-substituted phenyl glycidyl ethers, while para-substituted analogues yielded markedly lower E values under identical assay conditions [1]. Five ortho-substituted substrates were resolved to >99% enantiomeric excess (ee) in high yields, demonstrating that the ortho substitution pattern is a key determinant of enzyme–substrate recognition. This finding directly distinguishes Benzenemethanol,2-(oxiranylmethoxy)- (CAS 4204-79-9) from its para-isomer (CAS 4204-78-8), which would be expected to show substantially reduced enantioselectivity with this class of biocatalysts. A related study on PvEH3 epoxide hydrolase confirmed that ortho-cresyl glycidyl ether (rac-3a) showed the highest E value (24.1) among five aryl glycidyl ethers tested, further corroborating the enantioselectivity advantage of ortho-substituted glycidyl ethers [2].

Biocatalysis Epoxide hydrolase Enantioselective resolution

Physical Property Differentiation: Ortho-Isomer Exhibits Lower Boiling Point and Distinct pKa vs. Para-Isomer

The ortho-isomer Benzenemethanol,2-(oxiranylmethoxy)- (CAS 4204-79-9) has a predicted boiling point of 318.7±17.0 °C, predicted density of 1.±0.06 g/cm³, and predicted pKa of 14.41±0.10 . In contrast, the para-isomer p-(2,3-epoxypropoxy)benzyl alcohol (CAS 4204-78-8) has a predicted boiling point of 333.4±17.0 °C, a melting point of 56–60 °C, and predicted density of 1.±0.06 g/cm³ . The ~14.7 °C boiling point difference and the fact that the para-isomer is a crystalline solid at ambient temperature while the ortho-isomer is typically a liquid provide a practical basis for chromatographic separation, identity confirmation, and differentiation during impurity profiling in pharmaceutical intermediate analysis.

Physicochemical characterization Separation science Quality control

Hydrogen Bond Donor Capacity: Benzylic Alcohol Differentiates CAS 4204-79-9 from Benzyl Glycidyl Ether

Benzenemethanol,2-(oxiranylmethoxy)- (CAS 4204-79-9) possesses one hydrogen bond donor (HBD = 1) from its benzylic –CH₂OH group and three hydrogen bond acceptors (HBA = 3), with a topological polar surface area (TPSA) of 42 Ų and an XLogP3 of 0.8 [1]. The closely related benzyl glycidyl ether (CAS 89616-40-0, C₁₀H₁₂O₂, MW 164.2) lacks the benzylic hydroxyl and thus has HBD = 0, HBA = 2, and a higher computed XLogP3 (approximately 1.5–1.8), with lower TPSA [2]. This functional group difference directly affects the compound's capacity to participate in hydrogen-bond-directed interactions—critical for molecular recognition in pharmaceutical intermediate synthesis and for modulating network architecture in epoxy resin formulations.

Drug design Polymer chemistry Hydrogen bonding

Ortho-Substitution Effects on Copolymerization Reactivity Ratios vs. Para-Substituted Analogues

A study on the radical copolymerization of glycidyl methacrylate with ortho- and para-formylphenyl methacrylates and ortho- and para-acetylphenyl methacrylates demonstrated that the reactivity ratios and copolymer yields of ortho isomers are systematically lower than those of the corresponding para isomers [1]. Although this study does not directly examine CAS 4204-79-9, it establishes a class-level principle: the ortho positioning of substituents on the aromatic ring of glycidyl-containing monomers reduces copolymerization reactivity relative to para-substituted counterparts due to steric hindrance and altered electronic effects. This principle is directly extrapolatable to ortho-substituted Benzenemethanol,2-(oxiranylmethoxy)- vs. its para-isomer (CAS 4204-78-8) when used as co-monomers in epoxy or vinyl polymerization systems.

Polymer chemistry Copolymerization kinetics Reactivity ratios

Regioisomeric Differentiation in Pharmaceutical Impurity Profiling: Ortho vs. Para Identity Confirmation

The para-isomer p-(2,3-epoxypropoxy)benzyl alcohol (CAS 4204-78-8) is an established intermediate and known impurity in the synthesis of bisoprolol, a widely prescribed β₁-selective adrenergic blocker . The ortho-isomer Benzenemethanol,2-(oxiranylmethoxy)- (CAS 4204-79-9) has a distinct CAS registry and a unique IUPAC name ([2-(oxiran-2-ylmethoxy)phenyl]methanol) [1], but does not appear in the published impurity profiles of bisoprolol or metoprolol. This regioisomeric distinction is critical for analytical reference standard procurement: the ortho-isomer serves as a unique, independently identifiable marker compound that can be used to confirm the absence of isomeric contamination in para-substituted pharmaceutical intermediates, or vice versa. The two isomers are chromatographically separable based on their differing physical properties (bp, polarity), and their distinct CAS numbers ensure unambiguous traceability in regulatory submissions.

Pharmaceutical analysis Impurity profiling Beta-blocker intermediates

High-Value Application Scenarios for Benzenemethanol,2-(oxiranylmethoxy)- (CAS 4204-79-9) Based on Quantitative Differentiation Evidence


Biocatalytic Production of Enantiopure Chiral Epoxide Building Blocks (ee > 99%)

For research groups and fine chemical manufacturers employing epoxide hydrolase-catalyzed kinetic resolutions, CAS 4204-79-9 is a strong candidate substrate based on the demonstrated capacity of ortho-substituted phenyl glycidyl ethers to achieve enantiomeric ratios exceeding 200 with BMEH-type enzymes . The ortho-substitution pattern is a key structural determinant of this high enantioselectivity, enabling gram-scale preparation of enantiopure epoxides (>99% ee) as demonstrated for (S)-ortho-methylphenyl glycidyl ether . The benzylic alcohol group additionally offers a functional handle for further derivatization post-resolution, an advantage not available with simpler glycidyl ethers such as benzyl glycidyl ether [1]. Researchers aiming to produce chiral β-blocker precursors or chiral amino alcohols should evaluate this compound as a substrate for biocatalytic resolution, with the expectation of substantially higher enantioselectivity compared to para-substituted analogues.

Regioisomer-Specific Reference Standard for Pharmaceutical Impurity Method Development

In the quality control of bisoprolol and related β-blocker active pharmaceutical ingredients, CAS 4204-79-9 serves as an analytically distinct ortho-isomeric reference marker. Its predicted boiling point (318.7±17.0 °C) and liquid physical state differentiate it from the crystalline para-isomer (CAS 4204-78-8, mp 56–60 °C, bp 333.4±17.0 °C) , enabling baseline chromatographic separation. Analytical laboratories developing HPLC or GC methods for isomeric impurity profiling can procure this compound as a certified reference standard to establish system suitability, determine relative retention times, and validate limit tests for regioisomeric contamination in para-substituted pharmaceutical intermediates. The distinct CAS number and IUPAC identity provide unambiguous traceability for regulatory dossier submission [1].

Functional Epoxy Monomer with Tunable Hydrogen Bonding for Specialty Polymer Networks

CAS 4204-79-9 offers a combination of reactive functionalities—a strained oxirane ring for ring-opening polymerization and a benzylic hydroxyl group (HBD = 1) capable of hydrogen bonding —that is absent in benzyl glycidyl ether (HBD = 0, XLogP3 ~1.5–1.8) [1]. This dual functionality makes the compound suitable as a specialty reactive diluent or co-monomer in epoxy formulations where hydrogen-bond-mediated network reinforcement is desired. Based on class-level evidence that ortho-substituted glycidyl-containing aromatic monomers exhibit lower copolymerization reactivity ratios than their para counterparts , researchers should anticipate that CAS 4204-79-9 will incorporate into growing polymer chains at a different rate than the para-isomer (CAS 4204-78-8). This differential kinetics must be accounted for in formulation design, and the compound should be selected over its para-isomer when slower, more controlled incorporation or altered final network architecture is the objective.

Chiral Intermediate for Ortho-Substituted β-Blocker Analogues and Metabolite Synthesis

While the para-isomer (CAS 4204-78-8) is the standard intermediate for bisoprolol, the ortho-substituted scaffold of CAS 4204-79-9 maps onto the structure of ortho-metoprolol and related byproducts detected in metoprolol tartrate . The ortho-isomer 2-(oxiranylmethoxy)-benzeneethanol (CAS 160951-57-5) is already reported as an intermediate for ortho-metoprolol synthesis , confirming that the ortho-substitution pattern has validated pharmaceutical relevance. CAS 4204-79-9, with its benzylic alcohol (rather than ethanol) side chain, provides an alternative starting point for synthesizing novel ortho-substituted β-blocker candidates or authentic metabolite standards, especially where the hydroxymethyl group can be leveraged for further functionalization before epoxide ring-opening with amines. The predicted high enantioselectivity in biocatalytic resolution [1] further supports its utility for accessing enantiopure chiral intermediates in this structural class.

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